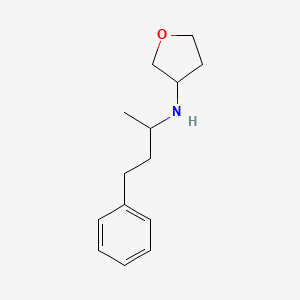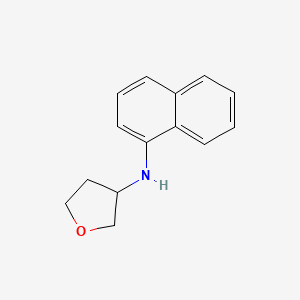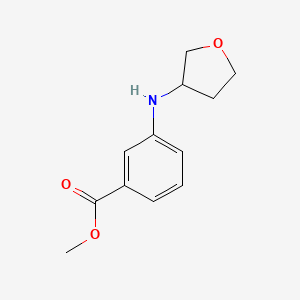
Methyl 3-(oxolan-3-ylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(oxolan-3-ylamino)benzoate is a chemical compound that belongs to the benzoate ester family. It is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. This compound has gained significant attention in the scientific community due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(oxolan-3-ylamino)benzoate is not well understood. However, it is believed to interact with specific enzymes and proteins in biological systems, leading to changes in their activity and function. The compound has been shown to inhibit the growth of cancer cells and viruses, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
Methyl 3-(oxolan-3-ylamino)benzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. The compound has also been shown to possess antioxidant activity, which can protect cells from oxidative damage. In addition, it has been reported to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(oxolan-3-ylamino)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive reagent for synthetic chemistry. The compound is also stable under standard laboratory conditions, making it easy to handle and store. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in biological systems.
Orientations Futures
There are several future directions for research on Methyl 3-(oxolan-3-ylamino)benzoate. One area of interest is the development of new synthetic methodologies for the compound, which could lead to the synthesis of novel organic compounds with unique properties. Another area of interest is the investigation of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored.
Méthodes De Synthèse
Methyl 3-(oxolan-3-ylamino)benzoate can be synthesized by reacting 3-aminobenzoic acid with oxolane-3-carboxylic acid and methanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, and the final product is obtained by purification and recrystallization.
Applications De Recherche Scientifique
Methyl 3-(oxolan-3-ylamino)benzoate has various scientific research applications, including the synthesis of novel organic compounds, drug discovery, and medicinal chemistry. It is used as a building block in the synthesis of various biologically active compounds, such as antiviral, anticancer, and antibacterial agents. The compound has also been used in the development of fluorescent probes for imaging biological systems.
Propriétés
IUPAC Name |
methyl 3-(oxolan-3-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)13-11-5-6-16-8-11/h2-4,7,11,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOEYIYTGVNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


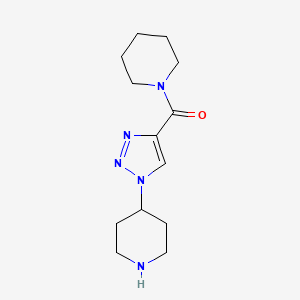


![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)
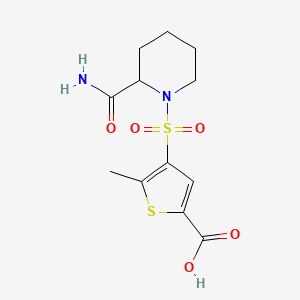


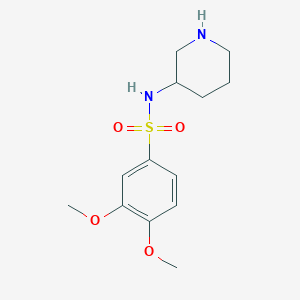
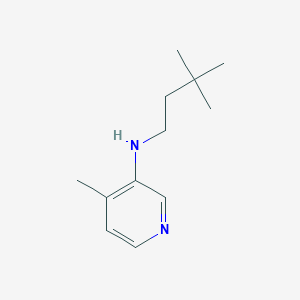
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
